N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
The compound “N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, and a sulfanylacetamide group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, and a sulfanylacetamide group . The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability might be affected by the aromaticity of the pyrazolo[3,4-d]pyrimidine ring .Scientific Research Applications
- An unprecedented 1,3-migration of the tert-butyl group was observed during the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides and nitrile . This process involves the simultaneous C–N single bond scission of isonitrile and the migration of the tert-alkyl group to the adjacent unsaturated nitrogen center. As a result, N-sulfonyl amidines are formed. Importantly, this method does not rely on transition metals, making it a novel route for sulfonyl amidine synthesis.
- In a different context, N-tert-butyl amides were synthesized from nitriles and water under very mild conditions using tert-butylamine (TBN) as a source of carbon (tert-butyl group) . This approach offers a facile preparation method for valuable N-tert-butyl amides.
N-Sulfonyl Amidine Synthesis
Carbon Source for N-Tert-Butyl Amides
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMTURFQGUZMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
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